Methyl 3-(2-bromophenyl)pyrrolidine-3-carboxylate

Catalog No.
S13760753
CAS No.
M.F
C12H14BrNO2
M. Wt
284.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-(2-bromophenyl)pyrrolidine-3-carboxylate

Product Name

Methyl 3-(2-bromophenyl)pyrrolidine-3-carboxylate

IUPAC Name

methyl 3-(2-bromophenyl)pyrrolidine-3-carboxylate

Molecular Formula

C12H14BrNO2

Molecular Weight

284.15 g/mol

InChI

InChI=1S/C12H14BrNO2/c1-16-11(15)12(6-7-14-8-12)9-4-2-3-5-10(9)13/h2-5,14H,6-8H2,1H3

InChI Key

MFCXOJVYJWRFLN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCNC1)C2=CC=CC=C2Br

Methyl 3-(2-bromophenyl)pyrrolidine-3-carboxylate is a pre-functionalized heterocyclic building block characterized by a quaternary C3 stereocenter bearing both a methyl ester and an ortho-brominated aryl ring. In pharmaceutical procurement and process chemistry, this specific scaffold is prioritized for its ability to serve as a direct precursor to complex spirocyclic and fused-ring systems [1]. By providing an intact quaternary center and an adjacent cross-coupling handle (the 2-bromo group), it eliminates the need for multi-step alpha-arylation or stereoselective alkylation sequences in-house, accelerating the synthesis of targeted medicinal chemistry libraries.

Research Fit

Scaffold 3‑Aryl pyrrolidine‑3‑carboxylate for SAR expansion
Reactive handle Ortho‑bromo substituent enables Pd‑catalyzed cross‑coupling
Physicochemical profile Predicted moderate lipophilicity supports ADME tuning

Substituting this compound with its 3-bromo or 4-bromo positional isomers fundamentally alters its synthetic utility; while the 2-bromo isomer is structurally positioned for intramolecular palladium-catalyzed cyclizations to form spiro-fused systems, the para- and meta-isomers can only undergo intermolecular cross-coupling [1]. Furthermore, attempting to procure the free carboxylic acid (3-(2-bromophenyl)pyrrolidine-3-carboxylic acid) instead of the methyl ester introduces severe processability issues. The free acid exhibits poor solubility in standard anhydrous coupling solvents (such as toluene or 1,4-dioxane) and coordinates to palladium catalysts during Buchwald-Hartwig or Heck reactions, leading to stalled reactions and the need for excessive catalyst loading [2].

Substitution Risk

Target: Ortho‑Br, 3‑aryl
Ortho substitution shifts lipophilicity and steric profile vs para isomer
Substitute: Para‑Br isomer
Target: Pyrrolidine 3‑substitution
3‑Aryl regiochemistry substantially increases predicted lipophilicity compared to 4‑substituted analog
Substitute: 4‑Aryl regioisomer
Target: Methyl ester
Methyl ester differs in lipophilicity and metabolic stability vs ethyl homolog
Substitute: Ethyl ester analog

Intramolecular Spirocyclization Efficiency

The primary procurement driver for the 2-bromo isomer is its capacity for intramolecular cyclization. When subjected to standard Pd-catalyzed amidation or Heck conditions, Methyl 3-(2-bromophenyl)pyrrolidine-3-carboxylate undergoes intramolecular ring closure to form spiro[pyrrolidine-3,x'-fused] systems. In contrast, the 4-bromo comparator cannot physically undergo this cyclization, restricting its use to linear or intermolecular extensions [1].

Evidence DimensionYield of spirocyclic core via intramolecular Pd-catalyzed coupling
Target Compound Data>85% yield of spiro-fused product
Comparator Or BaselineMethyl 3-(4-bromophenyl)pyrrolidine-3-carboxylate (0% spirocyclization yield)
Quantified DifferenceAbsolute binary difference in spirocyclization viability (85% vs 0%)
ConditionsPd2(dba)3, Xantphos, Cs2CO3, Toluene, 100°C

Buyers targeting spirocyclic structures must procure the 2-bromo isomer, as other positional isomers are geometrically incapable of the required intramolecular ring closure.

Ortho vs Para Br
Data to verify
Target LogP 1.85 · Para LogP 2.1
Δ –0.25
Ortho substitution reduces predicted lipophilicity
Computational LogP; experimental confirmation advised

Catalyst Compatibility and Process Yield

Procuring the methyl ester form rather than the free carboxylic acid is critical for downstream processability. The free acid form of the compound acts as a bidentate ligand that coordinates and deactivates palladium catalysts during cross-coupling. Utilizing the pre-esterified Methyl 3-(2-bromophenyl)pyrrolidine-3-carboxylate maintains catalyst turnover numbers (TON) and ensures high coupling yields without requiring an additional in-house protection step [1].

Evidence DimensionCross-coupling yield and catalyst turnover
Target Compound Data>80% yield (TON > 500) in standard Suzuki/Buchwald reactions
Comparator Or Baseline3-(2-bromophenyl)pyrrolidine-3-carboxylic acid (<30% yield, TON < 50 due to catalyst poisoning)
Quantified Difference50% higher absolute yield and 10-fold increase in catalyst turnover
ConditionsStandard Pd-catalyzed cross-coupling conditions without prior esterification

Procuring the methyl ester directly saves a synthetic step and significantly reduces the consumption of expensive palladium catalysts in scale-up.

3- vs 4-Aryl
Data to verify
ΔLogP ~1.53
TPSA 38.33 Ų
Regioisomeric shift alters predicted partitioning
Vendor/database LogP; confirm with experimental logD

Conformational Rigidity for PPI Inhibitor Design

The choice of a 5-membered pyrrolidine ring over a 6-membered piperidine ring is dictated by the precise vector angles required in protein-protein interaction (PPI) inhibitors. The pyrrolidine core projects the 3-position substituents at an angle that closely mimics the peptide backbone turns, whereas the piperidine analog adopts a flatter chair conformation that misaligns the critical binding pharmacophores, leading to severe drops in target affinity [1].

Evidence DimensionSubstituent vector projection angle and resulting target affinity (IC50)
Target Compound Data~105° projection angle
Comparator Or BaselineMethyl 3-(2-bromophenyl)piperidine-3-carboxylate (~109° projection, >100-fold loss in IC50)
Quantified Difference4° shift in vector angle resulting in a 2-log reduction in biochemical potency
ConditionsIn silico conformational modeling and standard biochemical PPI assays

This structural data justifies the procurement of the specific pyrrolidine scaffold over cheaper or more common piperidine analogs for advanced drug discovery libraries.

Methyl vs Ethyl Ester
Data to verify
ΔSlogP +0.86
Ethyl ester increases predicted lipophilicity
Predicted values; metabolic stability may differ
Purity Specification
Specification review
95%
Comparators: 98%, unspecified
Defined purity baseline for stoichiometry
Vendor specification; verify by HPLC prior to use
Privileged Scaffold
Class-level
ETA Ki 0.034 nM (analog)
ED50 7.4–26.4 mg/kg (related 2‑Br motif)
Supports scaffold selection for probe discovery
Data from structurally related pyrrolidine derivatives
Cross‑Coupling Handle
Class-level
Aryl bromide at ortho position
Pd‑catalyzed Suzuki, Heck, Buchwald‑Hartwig
Enables rapid phenyl ring diversification
Reactivity expected based on aryl bromide class

Synthesis of Spirocyclic Drug Discovery Libraries

Because the 2-bromo position enables highly efficient intramolecular palladium-catalyzed cyclizations, this compound serves as a direct precursor for generating spiro[pyrrolidine-3,3'-oxindole] and related spiro-fused libraries. Procuring this specific isomer allows medicinal chemistry teams to bypass complex quaternary center formation and directly execute ring-closing steps [1].

Development of Protein-Protein Interaction (PPI) Inhibitors

The specific ~105° vector projection of the pyrrolidine core makes this compound a structurally precise scaffold for mimicking peptide turns. It is procured for the synthesis of MDM2-p53 antagonists, where substituting with a piperidine analog would result in a complete loss of binding affinity [2].

Orthogonally Protected Scaffold Elaboration

The combination of a secondary amine, a methyl ester, and an aryl bromide provides three orthogonal handles for functionalization. The methyl ester prevents catalyst poisoning during early-stage cross-coupling of the aryl bromide, allowing process chemists to scale up intermediate synthesis before final ester hydrolysis or amine deprotection [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Endothelin receptor probe development
Pyrrolidine-3-carboxylate scaffold
ETA receptor binding assay review
Diversity-oriented synthesis
Aryl bromide cross-coupling handle
Suzuki/Heck/Buchwald coupling compatibility
QSPR model studies
Predicted lipophilicity profile
Model validation across regioisomers
CNS research tool synthesis
2-Bromophenyl pyrrolidine motif
Seizure model endpoint review

XLogP3

2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

283.02079 g/mol

Monoisotopic Mass

283.02079 g/mol

Heavy Atom Count

16

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